2-Phenoxypropionyl chloride
Overview
Description
2-Phenoxypropionyl chloride is a chemical compound synthesized from phenol and propionyl chloride. It has applications in various chemical reactions and the synthesis of complex molecules.
Synthesis Analysis
- The synthesis of related compounds, such as p-Hydroxypropiophenone, involves esterification and Fries rearrangement reactions starting from phenol and propionyl chloride. The optimized conditions for such reactions include the use of BF3.H2O, temperature control, and reaction time monitoring, yielding high product percentages (Li Hong-bo, 2010).
Molecular Structure Analysis
- The molecular structure and conformational composition of related compounds, like 2-methylpropionyl chloride, have been studied through gas-phase electron diffraction and ab initio calculations. These studies reveal details about the conformation of molecules and the positioning of various functional groups (K. Aarset et al., 1994).
Chemical Reactions and Properties
- 2-Phenoxypropionyl chloride participates in various chemical reactions. For instance, 2-Hydroxy-2-methylpropiophenone undergoes multiple arylation in the presence of a palladium catalyst, involving C-C and C-H bond cleavages (H. Wakui et al., 2004).
- Another example includes the preparation of methyl 2-arylpropanoates via a reaction involving sulfuryl chloride in the presence of an amide or a weak base (Takayoshi Yamauchi et al., 1987).
Physical Properties Analysis
- Studies on related compounds help in understanding the physical properties of 2-Phenoxypropionyl chloride. For example, the research on 2-methylpropanal and 2-methylpropionyl chloride provides insights into their conformational composition and stability at different temperatures (K. Aarset et al., 1994).
Chemical Properties Analysis
- The chemical properties of 2-Phenoxypropionyl chloride can be inferred from studies on related compounds. For instance, the reaction pathways and products of the propionylation of phenol over different catalysts provide insights into the reactivity and selectivity of similar compounds (V. Chaube et al., 2001).
Scientific Research Applications
Synthesis of Pharmaceuticals : 2-Phenoxypropionyl chloride is used in synthesizing compounds with potential pharmaceutical applications. For example, it's involved in the preparation of methyl 2-arylpropanoates, which are important in developing nonsteroidal anti-inflammatory and analgesic drugs (Yamauchi et al., 1987).
Allosteric Modifiers of Hemoglobin : Research has shown that derivatives of 2-phenoxypropionyl chloride can act as allosteric effectors of hemoglobin, influencing its oxygen-binding properties. This has potential applications in treating conditions related to depleted oxygen supply such as ischemia, stroke, and tumor radiotherapy (Randad et al., 1991).
Environmental Fate Assessment : Studies have used 2-phenoxypropionic acid, a related compound, to assess the environmental fate of phenoxy acid herbicides and their metabolites in groundwater and surface waters, especially around old landfills (Milosevic et al., 2013).
Chiral Synthesis : 2-Phenoxypropionyl chloride is employed in the chiral synthesis of specific enantiomers of organic compounds, which is crucial in the production of certain pharmaceuticals and fine chemicals (Takano et al., 1992).
Kinetic Resolution of Amines : It's used in the acylative kinetic resolution of racemic heterocyclic amines, a method important in separating enantiomers of organic compounds for pharmaceutical applications (Vakarov et al., 2016).
Acylation Studies : Research has been conducted on the diastereoselective acylation of benzoxazine derivatives with 2-aryloxypropionyl chlorides, including 2-phenoxypropionyl chloride, providing insights into stereoselective organic synthesis (Vakarov et al., 2019).
Safety And Hazards
2-Phenoxypropionyl chloride is classified as corrosive to metals, Category 1, and causes severe skin burns and eye damage, Sub-category 1C . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided. In case of contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
properties
IUPAC Name |
2-phenoxypropanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-7(9(10)11)12-8-5-3-2-4-6-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSSZTXPZHIYHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)OC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870477 | |
Record name | Propanoyl chloride, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxypropionyl chloride | |
CAS RN |
122-35-0 | |
Record name | 2-Phenoxypropanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Phenoxypropanoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenoxypropionyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9825 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanoyl chloride, 2-phenoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanoyl chloride, 2-phenoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenoxypropionyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.125 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-PHENOXYPROPANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X8A108HG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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